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Compound of Interest

Compound Name: Dexketoprofen (trometamol)

Cat. No.: B033479 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of

dexketoprofen trometamol, a widely used non-steroidal anti-inflammatory drug (NSAID).

Understanding the solid-state properties of this active pharmaceutical ingredient (API) is crucial

for ensuring its stability, bioavailability, and overall therapeutic efficacy. This document

summarizes the crystallographic data of its known polymorphic and hydrated forms, details the

experimental protocols for their characterization, and visualizes the analytical workflows.

Overview of Crystalline Forms
Dexketoprofen trometamol is known to exist in at least three distinct crystalline forms: two

anhydrous polymorphs, designated as Form A and Form B, and a dihydrate form. Form A is the

thermodynamically stable form under ambient conditions, while Form B is a metastable

polymorph. The dihydrate form incorporates two water molecules into its crystal lattice.[1] The

interconversion between the anhydrous and hydrated forms is a critical aspect of its solid-state

chemistry.

Crystallographic Data
The following tables summarize the key crystallographic data for the known forms of

dexketoprofen trometamol.
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Single-crystal X-ray diffraction (SCXRD) has provided a detailed three-dimensional structure of

the dihydrate form.[1]

Table 1: Crystallographic Data for Dexketoprofen Trometamol Dihydrate
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Parameter Value

Empirical Formula C₁₆H₁₄O₃·C₄H₁₁NO₃·2H₂O

Formula Weight 411.45

Temperature 100(2) K

Wavelength (Cu Kα) 1.54178 Å

Crystal System Monoclinic

Space Group P2₁

Unit Cell Dimensions

a 13.038(3) Å

b 6.096(1) Å

c 27.234(6) Å

α 90°

β 98.63(3)°

γ 90°

Volume 2137.9(8) Å³

Z 4

Density (calculated) 1.278 Mg/m³

Absorption Coefficient 0.783 mm⁻¹

F(000) 880

Crystal Size 0.20 x 0.15 x 0.10 mm³

Theta range for data collection 3.26 to 66.54°

Index ranges -15<=h<=15, -7<=k<=7, -32<=l<=32

Reflections collected 30053

Independent reflections 7338 [R(int) = 0.0461]
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Completeness to theta = 66.54° 99.8 %

Absorption correction Semi-empirical from equivalents

Max. and min. transmission 0.926 and 0.863

Refinement method Full-matrix least-squares on F²

Data / restraints / parameters 7338 / 1 / 553

Goodness-of-fit on F² 1.045

Final R indices [I>2sigma(I)] R1 = 0.0410, wR2 = 0.1044

R indices (all data) R1 = 0.0436, wR2 = 0.1073

Largest diff. peak and hole 0.231 and -0.222 e.Å⁻³

Source: CCDC 2012545[1]

Anhydrous Polymorphs: Form A and Form B
Form A is the stable anhydrous polymorph, while Form B is metastable and tends to convert to

Form A.[2] The crystal structure of Form A has been determined, whereas for Form B,

characterization is primarily based on X-ray powder diffraction (XRPD) data.

Table 2: Crystallographic Data for Anhydrous Form A
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Parameter Value

Empirical Formula C₁₆H₁₄O₃·C₄H₁₁NO₃

Formula Weight 375.42

Crystal System Monoclinic

Space Group P2₁

Unit Cell Dimensions

a 12.984(3) Å

b 6.104(1) Å

c 25.084(5) Å

α 90°

β 94.34(3)°

γ 90°

Volume 1980.5(7) Å³

Z 4

Density (calculated) 1.259 Mg/m³

Source: CCDC 1944780

Table 3: Characteristic X-ray Powder Diffraction Peaks for Anhydrous Form A and Form B
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Form A (2θ ± 0.2°) Form B (Characteristic Peaks)

5.14

The XRPD pattern for Form B is distinct from

Form A, but specific peak positions are not

consistently reported in publicly available

literature due to its instability. Patents describe it

as being obtainable under different

crystallization conditions but converting to Form

A over time.

8.02

9.83

10.06

10.37

16.06

16.29

17.50

19.58

21.47

26.86

Source: EP1739072A1[2]

Experimental Protocols
The characterization of the crystalline forms of dexketoprofen trometamol involves several key

analytical techniques. The following sections detail the methodologies employed.

Crystallization
Preparation of Single Crystals of Dihydrate Form: Single crystals of the dihydrate form suitable

for SCXRD can be obtained by slow evaporation from an aqueous solution. A typical procedure

involves dissolving dexketoprofen trometamol Form A in deionized water at room temperature
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and allowing the solution to stand undisturbed. Colorless, plate-like crystals of the dihydrate

form are expected to form over several days.[1]

Preparation of Anhydrous Form A: The thermodynamically stable Form A is typically obtained

through a controlled crystallization process. One method involves dissolving dexketoprofen

acid and tromethamine in a mixture of ethanol and xylene at an elevated temperature (e.g., 50-

55 °C) to form a clear solution. A controlled, slow cooling rate is then applied to induce

crystallization of Form A.[2]

Preparation of Anhydrous Form B: The metastable Form B can be obtained by rapid cooling of

a supersaturated solution of dexketoprofen trometamol. For instance, a solution in an

ethanol/xylene mixture, similar to the preparation of Form A, can be rapidly cooled to a lower

temperature (e.g., 0-5 °C) to favor the crystallization of the kinetically preferred Form B.[2]

Single-Crystal X-ray Diffraction (SCXRD)
A suitable single crystal is mounted on a goniometer head. Data collection is typically

performed at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms,

leading to a more precise structure determination.

Instrument: A four-circle diffractometer equipped with a CCD or CMOS detector.

Radiation Source: Monochromatic X-ray radiation, commonly Cu Kα (λ = 1.54178 Å) or Mo

Kα (λ = 0.71073 Å).

Data Collection: A series of diffraction images are collected as the crystal is rotated through a

range of angles.

Data Processing: The collected images are processed to integrate the intensities of the

diffraction spots. Corrections for factors such as Lorentz and polarization effects, and

absorption are applied.

Structure Solution and Refinement: The crystal structure is solved using direct methods or

Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen

atoms are typically refined anisotropically. Hydrogen atoms may be located from the

difference Fourier map or placed in calculated positions.
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X-ray Powder Diffraction (XRPD)
XRPD is a powerful technique for fingerprinting crystalline phases and is particularly useful for

distinguishing between polymorphs.

Instrument: A powder diffractometer in Bragg-Brentano geometry.

Sample Preparation: A small amount of the powdered sample is gently packed into a sample

holder to ensure a flat surface and random orientation of the crystallites.

Data Collection: The sample is irradiated with a monochromatic X-ray beam (typically Cu

Kα), and the intensity of the diffracted X-rays is measured as a function of the diffraction

angle 2θ.

Typical Scan Parameters:

2θ Range: 3° to 40°

Step Size: 0.02°

Scan Speed: 1°/min

Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is used to

identify the crystalline phases present by comparing the peak positions and intensities to

reference patterns.

Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate the experimental

workflow for crystal structure determination and the relationship between the different forms of

dexketoprofen trometamol.
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Experimental Workflow for Crystal Structure Analysis
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Relationship Between Crystalline Forms

Conclusion
The solid-state landscape of dexketoprofen trometamol is characterized by the existence of two

anhydrous polymorphs and a dihydrate form. A thorough understanding of their respective

crystal structures, stability, and interconversion pathways is paramount for the development of

robust and effective drug products. The data and protocols presented in this guide serve as a

valuable resource for researchers and professionals in the pharmaceutical industry, enabling

informed decisions in formulation development, manufacturing, and quality control. The

application of techniques such as SCXRD and XRPD is indispensable for the comprehensive

characterization of this important active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. marshall.edu [marshall.edu]

2. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder
Diffraction | Cambridge Core [cambridge.org]

To cite this document: BenchChem. [Unraveling the Crystalline Architecture of
Dexketoprofen Trometamol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b033479#crystal-structure-analysis-of-
dexketoprofen-trometamol]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 11 Tech Support

https://www.benchchem.com/product/b033479?utm_src=pdf-body-img
https://www.benchchem.com/product/b033479?utm_src=pdf-custom-synthesis
https://www.marshall.edu/forensics/files/DeWitt-Kelsey-Research-Paper-08072015-Final.pdf
https://www.cambridge.org/core/journals/powder-diffraction/article/abs/practical-guide-to-pharmaceutical-analyses-using-xray-powder-diffraction/2D15ECD9A48548A80DD43EB00CD544FD
https://www.cambridge.org/core/journals/powder-diffraction/article/abs/practical-guide-to-pharmaceutical-analyses-using-xray-powder-diffraction/2D15ECD9A48548A80DD43EB00CD544FD
https://www.benchchem.com/product/b033479#crystal-structure-analysis-of-dexketoprofen-trometamol
https://www.benchchem.com/product/b033479#crystal-structure-analysis-of-dexketoprofen-trometamol
https://www.benchchem.com/product/b033479#crystal-structure-analysis-of-dexketoprofen-trometamol
https://www.benchchem.com/product/b033479#crystal-structure-analysis-of-dexketoprofen-trometamol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b033479?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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